molecular formula C8H3ClFNO B13471779 3-Chloro-5-fluoro-4-formylbenzonitrile

3-Chloro-5-fluoro-4-formylbenzonitrile

Cat. No.: B13471779
M. Wt: 183.56 g/mol
InChI Key: QMDMPBZTZRMISO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-5-fluoro-4-formylbenzonitrile typically involves the reaction of 3-bromo-5-fluorobenzonitrile with isopropylmagnesium chloride (iPrMgCl) in dry tetrahydrofuran (THF) at low temperatures. The mixture is then treated with dry dimethylformamide (DMF) and allowed to react for several hours. The resulting product is isolated and purified through a series of extractions and drying steps .

Reaction Conditions:

    Starting Material: 3-bromo-5-fluorobenzonitrile

    Reagent: Isopropylmagnesium chloride (iPrMgCl)

    Solvent: Dry tetrahydrofuran (THF)

    Temperature: 0°C initially, then ambient temperature

    Additional Reagent: Dry dimethylformamide (DMF)

    Purification: Extraction with ethyl ether (Et2O), washing with saturated sodium chloride (NaCl), and drying over magnesium sulfate (MgSO4) and activated carbon

Chemical Reactions Analysis

3-Chloro-5-fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nucleophiles such as amines or alkoxides

Major Products:

    Oxidation: 3-Chloro-5-fluoro-4-carboxybenzonitrile

    Reduction: 3-Chloro-5-fluoro-4-formylbenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Chloro-5-fluoro-4-formylbenzonitrile is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biochemistry: The compound’s biological properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound’s formyl and nitrile groups can participate in covalent bonding with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. Additionally, the electron-withdrawing effects of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

3-Chloro-5-fluoro-4-formylbenzonitrile can be compared with other similar compounds, such as:

Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique electronic and steric effects, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C8H3ClFNO

Molecular Weight

183.56 g/mol

IUPAC Name

3-chloro-5-fluoro-4-formylbenzonitrile

InChI

InChI=1S/C8H3ClFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H

InChI Key

QMDMPBZTZRMISO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)C#N

Origin of Product

United States

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